2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid involves several steps. One common synthetic route includes the reaction of 4-(1-pyrrolidinylcarbonyl)aniline with 2-chlorobenzoic acid under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve efficient and cost-effective production .
Chemical Reactions Analysis
2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid is widely used in scientific research, particularly in the field of proteomics . It is utilized to study protein interactions, modifications, and functions. In biology and medicine, this compound helps in understanding disease mechanisms and developing therapeutic strategies. In the industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets, altering their structure and function, which can lead to changes in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-{[4-(1-Pyrrolidinylcarbonyl)anilino]-carbonyl}benzoic acid can be compared with other similar compounds, such as:
- 2-{[4-(1-Piperidinylcarbonyl)anilino]-carbonyl}benzoic acid
- 2-{[4-(1-Morpholinylcarbonyl)anilino]-carbonyl}benzoic acid These compounds share similar structural features but differ in the substituent groups attached to the aniline ring. The uniqueness of this compound lies in its specific pyrrolidinylcarbonyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-[[4-(pyrrolidine-1-carbonyl)phenyl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-17(15-5-1-2-6-16(15)19(24)25)20-14-9-7-13(8-10-14)18(23)21-11-3-4-12-21/h1-2,5-10H,3-4,11-12H2,(H,20,22)(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSGVJVEFLOEMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.